molecular formula C16H13N3O4 B5574762 4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B5574762
M. Wt: 311.29 g/mol
InChI Key: CLBIDRNKJPIFSA-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound with a unique structure that includes both hydrazone and benzoic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditions. One common method involves the condensation of 2-(phenylamino)acetic acid with hydrazine hydrate, followed by the reaction with 4-formylbenzoic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine-based compounds.

Scientific Research Applications

4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(diphenylhydrazono)methyl]benzoic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.

    2-(phenylamino)acetic acid derivatives: Share the phenylamino group but differ in other functional groups.

Uniqueness

4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-14(18-13-4-2-1-3-5-13)15(21)19-17-10-11-6-8-12(9-7-11)16(22)23/h1-10H,(H,18,20)(H,19,21)(H,22,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBIDRNKJPIFSA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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